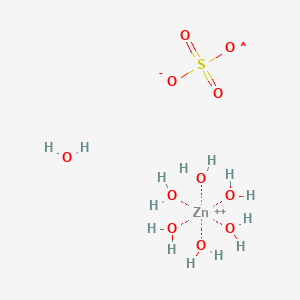
Hexaaquazinc sulfate monohydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexaaquazinc sulfate monohydrate is a coordination compound with the chemical formula [Zn(H₂O)₆]SO₄·H₂O It consists of a central zinc ion coordinated to six water molecules, with a sulfate anion and an additional water molecule in the crystal lattice
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexaaquazinc sulfate monohydrate can be synthesized by dissolving zinc sulfate in water and allowing the solution to crystallize. The reaction typically involves the following steps:
- Dissolve zinc sulfate heptahydrate (ZnSO₄·7H₂O) in distilled water.
- Heat the solution to remove excess water, leading to the formation of this compound crystals upon cooling.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves controlled crystallization from aqueous solutions of zinc sulfate, ensuring high purity and yield.
Chemical Reactions Analysis
Types of Reactions: Hexaaquazinc sulfate monohydrate undergoes various chemical reactions, including:
Substitution Reactions: The water molecules coordinated to the zinc ion can be replaced by other ligands such as ammonia or ethylenediamine.
Hydrolysis: In aqueous solutions, the compound can undergo hydrolysis, leading to the formation of zinc hydroxide and sulfuric acid.
Common Reagents and Conditions:
Ammonia: Used in substitution reactions to replace water molecules.
Hydrochloric Acid: Can be used to test for the presence of sulfate ions by forming a white precipitate of barium sulfate.
Major Products Formed:
Zinc Hydroxide: Formed during hydrolysis.
Complex Ions: Formed during substitution reactions with various ligands.
Scientific Research Applications
Hexaaquazinc sulfate monohydrate has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other zinc-containing compounds and as a reagent in coordination chemistry studies.
Biology: Investigated for its potential role in zinc supplementation and its effects on biological systems.
Medicine: Explored for its potential use in zinc-based therapies and as a model compound for studying zinc metabolism.
Industry: Utilized in the production of zinc-based materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of hexaaquazinc sulfate monohydrate involves the interaction of the zinc ion with various molecular targets. Zinc ions can act as cofactors for numerous enzymes, influencing catalytic activity and structural stability. The coordinated water molecules can participate in hydrogen bonding and other interactions, affecting the compound’s reactivity and solubility.
Comparison with Similar Compounds
Hexaaquacopper sulfate: Similar structure with copper instead of zinc.
Hexaaquairon sulfate: Contains iron as the central metal ion.
Hexaaquamagnesium sulfate: Magnesium replaces zinc in the coordination sphere.
Uniqueness: Hexaaquazinc sulfate monohydrate is unique due to the specific properties imparted by the zinc ion, such as its role in biological systems and its reactivity in coordination chemistry. The presence of zinc also influences the compound’s solubility and stability compared to its counterparts with different metal ions.
Properties
Molecular Formula |
H14O11SZn+ |
|---|---|
Molecular Weight |
287.6 g/mol |
InChI |
InChI=1S/HO4S.7H2O.Zn/c1-5(2,3)4;;;;;;;;/h(H,1,2,3);7*1H2;/q;;;;;;;;+2/p-1 |
InChI Key |
KRJZLPMVLXBBNF-UHFFFAOYSA-M |
Canonical SMILES |
O.O.O.O.O.O.O.[O-]S(=O)(=O)[O].[Zn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















